Cas no 74744-51-7 ((E)-4-Hexadecen-6-yne)

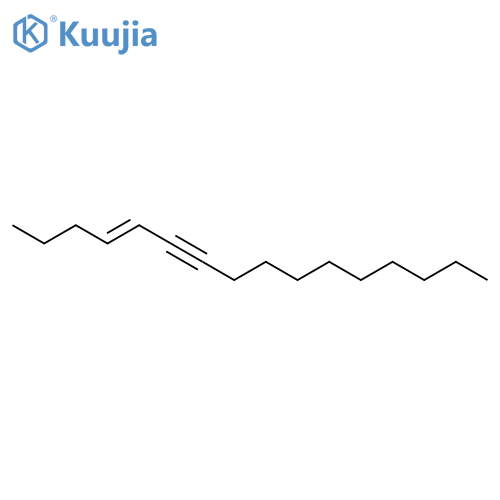

(E)-4-Hexadecen-6-yne structure

商品名:(E)-4-Hexadecen-6-yne

CAS番号:74744-51-7

MF:C16H28

メガワット:220.393525123596

CID:557062

(E)-4-Hexadecen-6-yne 化学的及び物理的性質

名前と識別子

-

- 4-Hexadecen-6-yne,(4E)-

- 4-Hexadecen-6-yne,(E)-

- (E)-4-Hexadecen-6-yne

-

計算された属性

- せいみつぶんしりょう: 220.21924

じっけんとくせい

- PSA: 0

(E)-4-Hexadecen-6-yne 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H290100-50mg |

(E)-4-Hexadecen-6-yne |

74744-51-7 | 50mg |

$793.00 | 2023-05-18 | ||

| TRC | H290100-10mg |

(E)-4-Hexadecen-6-yne |

74744-51-7 | 10mg |

$196.00 | 2023-05-18 | ||

| TRC | H290100-25mg |

(E)-4-Hexadecen-6-yne |

74744-51-7 | 25mg |

$431.00 | 2023-05-18 | ||

| TRC | H290100-250mg |

(E)-4-Hexadecen-6-yne |

74744-51-7 | 250mg |

$ 4500.00 | 2023-09-07 | ||

| TRC | H290100-100mg |

(E)-4-Hexadecen-6-yne |

74744-51-7 | 100mg |

$1533.00 | 2023-05-18 |

(E)-4-Hexadecen-6-yne 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

74744-51-7 ((E)-4-Hexadecen-6-yne) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬